molecular formula C8H18ClNO B3107027 1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride CAS No. 1609400-16-9

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B3107027
CAS No.: 1609400-16-9
M. Wt: 179.69
InChI Key: HLGOLSAMZDBMIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H17NO·HCl. It is a solid substance used primarily in scientific research. This compound is known for its unique structure, which includes a cyclobutyl ring substituted with an ethoxymethyl group and a methanamine group, making it a valuable building block in organic synthesis .

Scientific Research Applications

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . Always handle chemicals with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Ethoxymethyl Group: The ethoxymethyl group is introduced via an alkylation reaction using ethyl bromide or ethyl chloride in the presence of a base.

    Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction using methanamine or its derivatives.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride is not well-documented. it is believed to interact with molecular targets through its amine group, potentially forming hydrogen bonds or ionic interactions with biological molecules. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(Methoxymethyl)cyclobutyl]methanamine hydrochloride
  • 1-[1-(Ethoxymethyl)cyclopropyl]methanamine hydrochloride
  • 1-[1-(Ethoxymethyl)cyclopentyl]methanamine hydrochloride

Uniqueness

1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

[1-(ethoxymethyl)cyclobutyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-2-10-7-8(6-9)4-3-5-8;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGOLSAMZDBMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 4
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.